
(1-bromocyclopropyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromocyclopropyl)methanesulfonyl chloride, also known as bromocyclopropanesulfonyl chloride (BCPSCl), is a versatile reagent used in organic synthesis. It is a brominated cyclopropane derivative of sulfonyl chloride and is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of sulfonyl chlorides, and the protection of alcohols. BCPSCl is also used in the synthesis of biologically active compounds, including antibiotics, hormones, and other pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
BCPSCl has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,2-c]pyridin-3-one and 1,2,3-triazole derivatives. It has also been used in the synthesis of sulfonyl chlorides, such as 2-chloro-4-sulfonylbenzoyl chloride and 2-chloro-4-sulfonylbenzyl chloride. Additionally, BCPSCl has been used in the protection of alcohols, such as 1-chloro-3-hydroxy-2-propylbenzene.
Wirkmechanismus
The mechanism of action of BCPSCl is complex and involves several steps. First, the brominating agent, such as NBS, reacts with the cyclopropanesulfonyl chloride to form the (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride. The (1-bromocyclopropyl)methanesulfonyl chlorideopanesulfonyl chloride then reacts with the desired substrate, such as an alcohol or a heterocyclic compound, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCPSCl are not yet fully understood. However, it is known to be a strong irritant and can cause skin and eye irritation if not handled properly. Additionally, the reaction of BCPSCl with alcohols can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
Vorteile Und Einschränkungen Für Laborexperimente
BCPSCl has several advantages for laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds, including heterocyclic compounds and sulfonyl chlorides. Additionally, it can be used to protect alcohols, making it a useful reagent for protecting sensitive functional groups. However, BCPSCl is also a strong irritant and can produce toxic fumes, so it is important to work in a well-ventilated area when using this reagent.
Zukünftige Richtungen
The future of BCPSCl is promising. Future research could focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore the use of BCPSCl in the synthesis of other compounds, such as carbohydrates and peptides. Finally, research could be done to explore the use of BCPSCl in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesemethoden
BCPSCl can be prepared in two different ways. The most common method is the reaction of cyclopropanesulfonyl chloride with a brominating agent, such as N-bromosuccinimide (NBS). This reaction is usually carried out in an inert atmosphere at temperatures of 0-50°C. The other method involves the reaction of 1-(1-bromocyclopropyl)methanesulfonyl chlorideopane with sulfur dichloride in a solvent, such as dimethylformamide.
Eigenschaften
IUPAC Name |
(1-bromocyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2S/c5-4(1-2-4)3-9(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMDRNFWIWXODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromocyclopropyl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

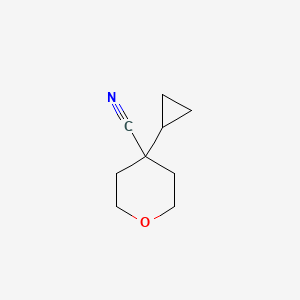
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)


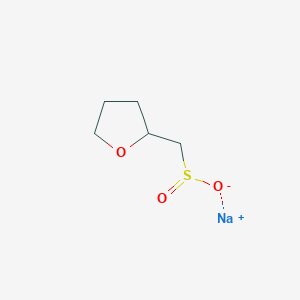
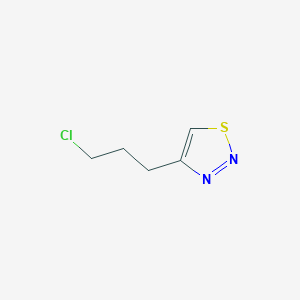
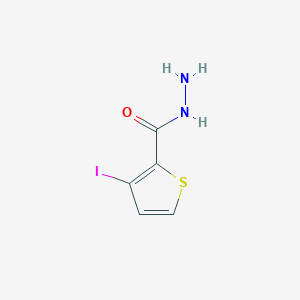
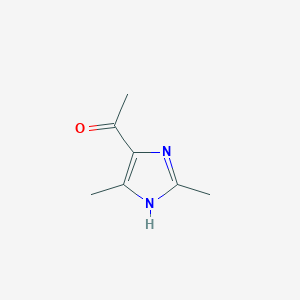

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)

